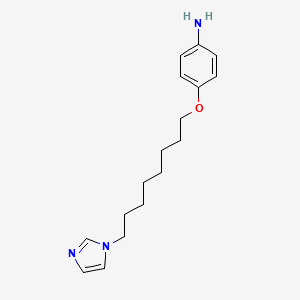
4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline is an organic compound that features both an imidazole ring and an aniline group connected via an octyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia.
Attachment of the Octyl Chain: The imidazole ring is then reacted with an octyl halide (e.g., octyl bromide) under basic conditions to form 8-(1H-Imidazol-1-yl)octane.
Formation of the Aniline Derivative: The final step involves the reaction of 8-(1H-Imidazol-1-yl)octane with 4-nitrophenol under reducing conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro group in the precursor can be reduced to form the aniline derivative.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: this compound.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
科学的研究の応用
4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar structure but lacks the octyl chain.
4-(1H-Imidazol-1-yl)aniline: Similar structure but lacks the octyl chain and the ether linkage.
4-(1H-Imidazol-1-yl)benzaldehyde: Similar structure but contains an aldehyde group instead of an aniline group.
Uniqueness
4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline is unique due to the presence of the long octyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
特性
CAS番号 |
88138-74-3 |
|---|---|
分子式 |
C17H25N3O |
分子量 |
287.4 g/mol |
IUPAC名 |
4-(8-imidazol-1-yloctoxy)aniline |
InChI |
InChI=1S/C17H25N3O/c18-16-7-9-17(10-8-16)21-14-6-4-2-1-3-5-12-20-13-11-19-15-20/h7-11,13,15H,1-6,12,14,18H2 |
InChIキー |
GMNQUSIKQIKSQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)OCCCCCCCCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde](/img/structure/B12933292.png)
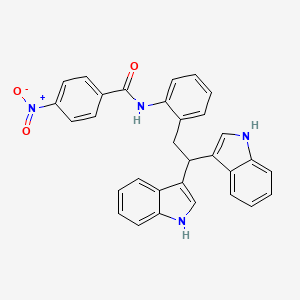
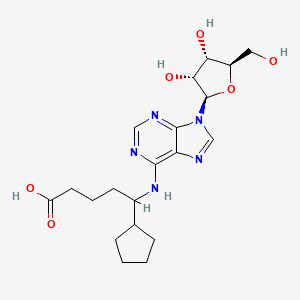
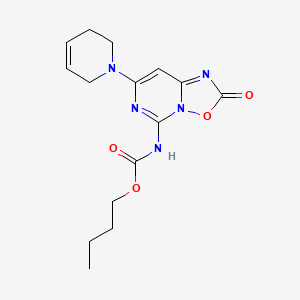

![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12933339.png)
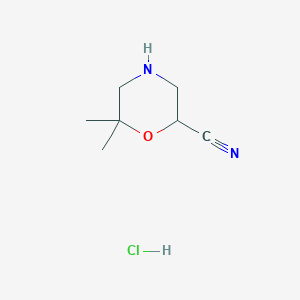
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)
![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
